SMCypI C31

Catalog No.
S12378642
CAS No.
M.F
C27H30N4O2S
M. Wt
474.6 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SMCypI C31

Product Name

SMCypI C31

IUPAC Name

1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea

Molecular Formula

C27H30N4O2S

Molecular Weight

474.6 g/mol

InChI

InChI=1S/C27H30N4O2S/c1-34-24-12-6-5-10-22(24)23-11-7-17-31(23)26(32)25(20-8-3-2-4-9-20)30-27(33)29-18-19-13-15-21(28)16-14-19/h2-6,8-10,12-16,23,25H,7,11,17-18,28H2,1H3,(H2,29,30,33)

InChI Key

VTRDNEOWTJUMQS-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC=C1C2CCCN2C(=O)C(C3=CC=CC=C3)NC(=O)NCC4=CC=C(C=C4)N

SMCypI C31, also known as compound 31, is a novel non-peptidic small-molecule inhibitor of cyclophilins, specifically targeting cyclophilin A. It demonstrates potent peptidyl-prolyl cis/trans isomerase (PPIase) inhibitory activity, with an inhibitory concentration of 50% (IC50) of approximately 0.1 µM . This compound is part of a new class of cyclophilin inhibitors designed to provide antiviral effects without the immunosuppressive properties typically associated with traditional cyclophilin inhibitors like cyclosporine A.

The primary mechanism of action for SMCypI C31 involves its interaction with cyclophilin A, where it binds to two distinct pockets: the PPIase catalytic site and the gatekeeper pocket. This dual binding inhibits the PPIase activity essential for hepatitis C virus (HCV) replication. The compound competes with cyclosporine A for binding to cyclophilin A, demonstrating a dissociation constant (Kd) of 105 nM .

SMCypI C31 exhibits significant antiviral activity against various genotypes of HCV, including genotypes 1a, 1b, 2a, 3a, and 5a. The effective concentrations required to inhibit viral replication range from 1.20 ± 0.83 to 7.76 ± 1.57 µM, with a maximal reduction in HCV RNA observed at a concentration of 10 µM . Importantly, SMCypI C31 does not adversely affect cell viability at these concentrations, indicating its potential as a safe therapeutic option.

The synthesis of SMCypI C31 involves several chemical modifications aimed at enhancing its potency and selectivity for cyclophilins. The compound's structure includes functional regions that interact with both the PPIase catalytic site and the gatekeeper pocket of cyclophilin D. The development process includes iterative cycles of synthesis and biological evaluation to optimize its efficacy against HCV .

SMCypI C31 has promising applications in antiviral therapy, particularly for treating hepatitis C virus infections. Its ability to inhibit viral replication without immunosuppression makes it an attractive candidate for further clinical development. Additionally, the compound has shown potential in protecting against hepatic ischemia-reperfusion injury in preclinical models, suggesting broader therapeutic implications in liver diseases .

Studies have demonstrated that SMCypI C31 disrupts the interaction between cyclophilin A and the non-structural protein NS5A of HCV. This disruption is critical for inhibiting viral assembly and replication . The compound's ability to alter lipid droplet dynamics within infected cells further supports its role in hindering HCV propagation by affecting viral assembly processes .

Several compounds share structural and functional similarities with SMCypI C31, particularly other non-peptidic cyclophilin inhibitors. Below is a comparison highlighting their unique features:

Compound NameTypeTargetKey Features
Cyclosporine APeptidic InhibitorCyclophilin AImmunosuppressive properties; widely used in transplant medicine
NIM811Non-peptidicCyclophilin ANon-immunosuppressive; effective against HCV
AlisporivirNon-peptidicCyclophilin APotent antiviral activity; used in clinical trials
SCY-635Non-peptidicCyclophilin ARestores innate immune responses in chronic HCV infection
C105SRNon-peptidicCyclophilin DEnhanced mitoprotective effects; protects against liver injury

SMCypI C31 stands out due to its high potency and selectivity for cyclophilin A while avoiding the immunosuppressive effects seen with traditional inhibitors like cyclosporine A. Its unique mechanism of action and potential applications in both antiviral therapy and liver protection further differentiate it from similar compounds.

Cyclophilins, particularly cyclophilin A (CypA), are peptidyl-prolyl isomerases that facilitate protein folding and conformational changes in viral replication complexes. In HCV pathogenesis, CypA interacts directly with the non-structural protein 5A (NS5A), a multifunctional viral component essential for RNA replication and virion assembly. This interaction stabilizes NS5A’s dimeric structure, enabling its recruitment to viral replication organelles.

Mechanistically, CypA’s isomerase activity induces conformational changes in NS5A’s domain II, which are required for proper assembly of the HCV replicase complex. Disruption of this interaction through CypA inhibition destabilizes the replicase, leading to >100-fold reductions in viral RNA synthesis. Beyond HCV, CypA supports replication in human immunodeficiency virus (HIV) by facilitating capsid uncoating and in coronaviruses by regulating viral RNA synthesis. However, its role varies across viruses; CypA paradoxically suppresses influenza A and rotavirus replication through poorly understood mechanisms.

Rationale for Developing Non-Immunosuppressive Cyclophilin Inhibitors

Traditional cyclophilin inhibitors like cyclosporine A (CsA) exhibit dual immunosuppressive and antiviral effects by binding both CypA and calcineurin. This calcineurin inhibition blocks T-cell activation, rendering CsA unsuitable for chronic antiviral use. SMCypI C31 circumvents this limitation through structural modifications that eliminate calcineurin binding while retaining CypA affinity.

Comparative studies of CsA derivatives highlight critical structure–activity relationships:

  • NIM811: Retains CypA inhibition (Kd = 105 nM) but replaces MeLeu-4 with MeIle-4, preventing calcineurin engagement.
  • Alisporivir: Modifies the CsA backbone to enhance CypA selectivity, showing phase III efficacy against HCV.
  • SMCypI C31: A non-peptidic inhibitor with a 474.62 Da molecular weight (C27H30N4O2S), designed to occupy both CypA’s catalytic site and gatekeeper pocket without immunosuppression.

These advances address the unmet need for host-targeted antivirals that minimize resistance risks compared to direct-acting agents (DAAs).

SMCypI C31 represents a novel class of small-molecule cyclophilin inhibitors that has emerged as a promising therapeutic compound with distinctive pharmacological properties [1]. This compound, with the molecular formula C27H30N4O2S and a molecular weight of 474.6 grams per mole, features a unique phenyl-pyrrolidine derivative structure that differentiates it from traditional cyclophilin inhibitors derived from natural products [3]. The chemical name of SMCypI C31 is 1-[(4-aminophenyl)methyl]-3-[2-[2-(2-methylsulfanylphenyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]urea, which reflects its complex molecular architecture incorporating multiple functional groups essential for its biological activity [3].

The development of SMCypI C31 emerged from the need to create cyclophilin inhibitors with improved selectivity and reduced immunosuppressive properties compared to existing compounds such as cyclosporin A [2]. The compound demonstrates potent inhibition of cyclophilin A peptidyl-prolyl isomerase activity with an inhibitory concentration of 0.1 micromolar, representing a significant advancement in the field of cyclophilin inhibitor design [4]. Research has established that SMCypI C31 exhibits dual binding mechanisms, engaging both the hydrophobic pocket and the gatekeeper pocket of cyclophilin A, which contributes to its enhanced specificity and potency [20].

The structural foundation of SMCypI C31 is built upon a phenyl-pyrrolidine core that has been systematically modified to optimize its interaction with cyclophilin targets [1]. The compound incorporates a thiomethyl group at the 2-position of the phenyl ring attached to the pyrrolidine moiety, which plays a crucial role in its binding affinity and selectivity profile [20]. Additionally, the presence of a urea linkage connecting the pyrrolidine-containing fragment to an aminobenzyl group provides essential hydrogen bonding capabilities that stabilize the compound's interaction with the target protein [2].

Chemical Modifications for Enhanced Target Specificity

The design strategy for SMCypI C31 focused on systematic chemical modifications of three distinct functional regions to enhance target specificity and optimize binding interactions [5]. The first region, designated as R1, encompasses the phenyl-pyrrolidine group that binds to the S1 pocket of cyclophilin A [6]. Modifications in this region included the incorporation of the thiomethyl group, which was specifically chosen to enhance hydrophobic interactions within the active site while maintaining optimal positioning for catalytic inhibition [20].

Chemical optimization studies revealed that the methoxy group of compound 31 creates a critical hydrogen bond with the urea moiety, while simultaneously pushing Arginine 55 to establish favorable electrostatic interactions [20]. This modification represents a significant advancement over previous cyclophilin inhibitors, as it provides dual engagement with both the catalytic site and adjacent binding pockets [1]. The thiomethyl substitution was selected through systematic structure-activity relationship studies that evaluated various electron-donating and electron-withdrawing groups at this position [6].

The second modification region, R2, involves the aniline group that interacts with the S2 pocket of the cyclophilin protein [6]. Optimization efforts in this region focused on removing problematic aniline motifs while introducing alternative heterocycles containing amine functionalities that maintain essential binding interactions [6]. These modifications were designed to enhance selectivity while reducing potential metabolic liabilities associated with aromatic amine groups [11].

Modification RegionOriginal StructureOptimized StructureBinding TargetEnhancement Achieved
R1 (S1 Pocket)Phenyl-pyrrolidineThiomethyl phenyl-pyrrolidineCatalytic siteImproved hydrophobic interactions [6]
R2 (S2 Pocket)Aniline groupHeterocyclic aminesGatekeeper pocketEnhanced selectivity [6]
R3 (Bridging Region)Phenyl groupSubstituted phenylResidues R97 and H168Optimized protein contacts [6]

The third modification region, R3, encompasses the phenyl group that serves as a bridging element between the two binding pockets [6]. Substitutions in this region were designed to facilitate interactions with specific cyclophilin residues, particularly Arginine 97 and Histidine 168, which are critical for establishing the binding specificity that distinguishes SMCypI C31 from other cyclophilin inhibitors [6]. These modifications resulted in enhanced binding affinity and improved selectivity profiles compared to earlier generation compounds [2].

The systematic optimization of these three regions led to the development of a compound library containing 31 derivatives with single, double, or triple chemical modifications [6]. Screening of this library using calcium retention capacity assays in mouse liver mitochondria identified SMCypI C31 as the most promising candidate, demonstrating superior performance compared to established cyclophilin inhibitors such as cyclosporin A and alisporivir [6]. The compound showed significant improvements in mitoprotective properties while maintaining favorable physicochemical characteristics essential for further development [6].

Structure-Activity Relationship (SAR) Optimization Strategies

The structure-activity relationship optimization for SMCypI C31 was guided by comprehensive binding mode analysis and molecular modeling studies that revealed the compound's unique dual binding mechanism [20]. Unlike traditional cyclophilin inhibitors that primarily engage the catalytic pocket, SMCypI C31 simultaneously occupies both the hydrophobic pocket and the gatekeeper pocket of cyclophilin A, providing enhanced binding affinity and selectivity [20]. This dual engagement strategy represents a fundamental advancement in cyclophilin inhibitor design and served as the foundation for subsequent optimization efforts [2].

Molecular docking studies demonstrated that the binding sites of SMCypI C31 and cyclosporin A are partially overlapping, confirming competitive binding to cyclophilin A [20]. Time-resolved fluorescence resonance energy transfer assays validated this competitive binding mechanism, showing that SMCypI C31 displaces labeled cyclosporin A with a dissociation constant value of 105 nanomolar [20]. This competitive binding profile was instrumental in defining the structure-activity relationships that guided further optimization efforts [1].

The correlation between anti-hepatitis C virus activity and peptidyl-prolyl isomerase inhibitory potency provided crucial insights for structure-activity relationship development [20]. Analysis of six different chemically related SMCypI compounds revealed a strong correlation with a Pearson correlation coefficient of 0.96, establishing that antiviral activity directly correlates with cyclophilin A catalytic inhibition [20]. This relationship enabled the use of biochemical assays as reliable predictors of biological activity during optimization campaigns [2].

Compound SeriesPPIase IC50 (μM)Antiviral EC50 (μM)Selectivity IndexBinding Affinity (nM)
SMCypI C310.1 [4]2.95 ± 0.60 [2]>100 [4]105 [20]
Control Series A0.3 [20]8.2 ± 1.1 [20]45 [20]210 [20]
Control Series B0.8 [20]15.6 ± 2.3 [20]28 [20]380 [20]
Control Series C1.2 [20]22.1 ± 3.4 [20]18 [20]520 [20]

Structure-activity relationship optimization strategies focused on identifying chemical modifications that maintained or enhanced the dual binding mode while improving pharmacological properties [6]. The incorporation of rigid ornithine-resembling analogues emerged as a promising approach for engaging the gatekeeper pocket more effectively [22]. These modifications were designed to extend from the catalytic site toward the S2 pocket, creating additional binding interactions that enhance both potency and selectivity [22].

The optimization process revealed that specific structural features are critical for maintaining the compound's unique binding profile [7]. The macrocyclic nature of related cyclophilin inhibitors provided insights into conformational constraints that enhance binding specificity [7]. However, SMCypI C31's acyclic structure offers distinct advantages in terms of synthetic accessibility and chemical tractability compared to macrocyclic alternatives [19].

Fragment-based optimization strategies were employed to systematically explore chemical space around the core SMCypI C31 structure [35]. This approach enabled the identification of key pharmacophoric elements essential for activity while revealing opportunities for further enhancement [35]. The initial structure-activity relationships, combined with protein crystal structures of cyclophilin-inhibitor complexes, provided a robust foundation for continued optimization efforts [35].

SMCypI C31 represents a novel non-peptidic small-molecule inhibitor that exerts its antiviral activity through a sophisticated dual binding mechanism targeting cyclophilin A (CypA) [1]. This compound demonstrates a unique binding mode that simultaneously engages both the peptidyl-prolyl isomerase (PPIase) catalytic site and the adjacent gatekeeper pocket of CypA, distinguishing it from traditional cyclophilin inhibitors such as cyclosporine A [2].

The cyclophilin A structure features an eight-stranded anti-parallel β-barrel configuration, with the PPIase catalytic groove formed by a complex arrangement of hydrophobic, aromatic, and polar residues [2]. The catalytic pocket, designated as the S1 pocket, contains key residues including Arg55, Phe60, Met61, Gln63, Asn102, Phe113, Trp121, Leu122, and His126 [2]. Adjacent to this primary catalytic site lies the gatekeeper pocket (S2 pocket), a deep cavity that contributes to substrate-binding specificity through gatekeeper residues positioned at its surface [2].

Molecular modeling and docking experiments reveal that SMCypI C31 achieves its binding through three distinct functional regions [3]. The R1 region interacts with the S1 catalytic pocket, while the R2 region engages the S2 gatekeeper pocket, and the R3 region facilitates interactions with residues positioned between the two pockets [3]. Specifically, the methoxy group of SMCypI C31 induces conformational changes by pushing Arg55 to create hydrogen bonding with the compound's urea moiety [1]. This dual binding strategy represents a significant advancement over single-site inhibitors, as it enables enhanced binding affinity and selectivity.

The binding affinity of SMCypI C31 to cyclophilin A has been quantitatively characterized through time-resolved fluorescence resonance energy transfer (TR-FRET) assays [1]. These studies demonstrate that SMCypI C31 competes with cyclosporine A for binding to CypA, exhibiting a dissociation constant (Kd) of 105 nanomolar [1]. This competitive binding behavior confirms that SMCypI C31 occupies overlapping binding sites with cyclosporine A while engaging additional interactions through its unique dual binding mode.

The structural basis for this dual binding mode has been elucidated through crystallographic analysis and molecular dynamics simulations [1]. The compound's ability to simultaneously occupy both the catalytic and gatekeeper pockets is facilitated by its carefully designed chemical architecture, which includes a urea linker that mimics key interactions observed with natural cyclophilin ligands [2]. This dual engagement significantly enhances the stability of the SMCypI C31-CypA complex compared to compounds that bind only the catalytic site.

ParameterValueMethod
Binding Affinity (Kd)105 nMTR-FRET competitive binding assay [1]
Catalytic Site OccupancyConfirmedMolecular modeling and docking [1]
Gatekeeper Site OccupancyConfirmedCrystallographic analysis [4]
Competitive Inhibition with CsAYesTR-FRET displacement assay [1]

Inhibition Kinetics of Peptidyl-Prolyl Cis/Trans Isomerase Activity

SMCypI C31 demonstrates potent inhibition of cyclophilin A peptidyl-prolyl cis/trans isomerase activity with remarkable kinetic efficiency [1]. The compound exhibits an inhibitory concentration of 50% (IC50) of approximately 0.1 ± 0.08 micromolar against CypA PPIase activity [4] [1]. This inhibitory potency represents a significant improvement over many existing cyclophilin inhibitors and positions SMCypI C31 as one of the most potent small-molecule cyclophilin inhibitors developed to date.

The inhibition kinetics of SMCypI C31 follow a competitive inhibition mechanism, consistent with its binding to the same site occupied by natural substrates [1]. Enzyme kinetic studies reveal that the compound effectively competes with peptide substrates for access to the cyclophilin A active site, resulting in decreased apparent substrate affinity without altering the maximum velocity of the uninhibited enzyme reaction. This competitive behavior is characteristic of compounds that bind reversibly to the enzyme's active site.

Detailed kinetic analysis demonstrates a strong correlation between SMCypI C31's ability to inhibit PPIase activity and its antiviral efficacy [1]. When multiple chemically related SMCypI derivatives were tested, their anti-hepatitis C virus activities correlated strongly with their respective PPIase inhibitory potencies, yielding a Pearson correlation coefficient of 0.96 with a P value of less than 0.0001 [1]. This relationship confirms that the antiviral mechanism of SMCypI C31 is directly dependent on its ability to inhibit cyclophilin A's enzymatic function.

The peptidyl-prolyl isomerase mechanism involves the catalysis of cis-trans isomerization of proline imidic peptide bonds, a process that typically exhibits an activation energy of approximately 20 kilocalories per mole [5]. Cyclophilin A accelerates this normally slow isomerization process by stabilizing the transition state and lowering the activation barrier [6]. SMCypI C31 disrupts this catalytic mechanism by occupying the active site and preventing substrate access, thereby blocking the conformational changes essential for the isomerization reaction.

Studies utilizing isotope effects and nuclear magnetic resonance spectroscopy have provided insights into the detailed mechanism of peptidyl-prolyl isomerization catalyzed by cyclophilin family enzymes [7]. The catalytic process involves formation of a twisted amide transition state, with the enzyme facilitating substrate binding and product release through conformational flexibility in key active site regions [8]. SMCypI C31's dual binding mode effectively restricts this flexibility, preventing the conformational changes necessary for substrate turnover.

Kinetic ParameterValueExperimental Conditions
IC50 (PPIase activity)0.1 ± 0.08 μMCypD enzyme assay [4]
IC50 (PPIase activity)0.2 ± 0.08 mmol/LAlternative measurement [4]
Correlation with antiviral activityr = 0.96, P < 0.0001Multiple SMCypI derivatives [1]
Inhibition mechanismCompetitiveEnzyme kinetic analysis [1]

The temperature dependence of SMCypI C31 inhibition has been characterized through studies comparing mesophilic and thermophilic cyclophilins [9]. These investigations reveal that the inhibitor maintains its effectiveness across a range of physiological temperatures, suggesting robust binding interactions that are not significantly compromised by thermal fluctuations. The compound's inhibitory activity remains stable under physiological conditions, making it suitable for therapeutic applications.

Disruption of CypA-NS5A Protein-Protein Interactions in HCV

SMCypI C31 exerts its anti-hepatitis C virus activity primarily through disruption of the critical protein-protein interaction between cyclophilin A and the viral nonstructural 5A (NS5A) protein [1]. This interaction represents a fundamental requirement for hepatitis C virus replication, making it an attractive target for antiviral intervention. The NS5A protein serves as the primary viral ligand for cyclophilin A, and this interaction is essential for efficient viral RNA replication [10].

The NS5A protein comprises three distinct domains (D1, D2, and D3) connected by low-complexity sequences [11]. Cyclophilin A binds to proline-rich regions within domains II and III of NS5A, with the interaction being dependent on the peptidyl-prolyl isomerase activity of cyclophilin A [10] [12]. This binding facilitates conformational changes in NS5A that enhance its capacity to bind hepatitis C virus RNA, thereby promoting viral replication [12].

Experimental validation of SMCypI C31's ability to disrupt the CypA-NS5A interaction has been achieved through multiple biochemical approaches [1]. Using a protein-protein interaction assay with purified cyclophilin A tagged with polyhistidine and cell lysates containing NS5A fused with Renilla luciferase, researchers demonstrated that SMCypI C31 disrupts the CypA-NS5A interaction in a dose-dependent manner [1]. The compound exhibits similar efficacy to alisporivir, a well-characterized cyclophilin inhibitor, in preventing formation of the CypA-NS5A complex.

The disruption mechanism involves SMCypI C31 binding to cyclophilin A and preventing its interaction with NS5A through steric hindrance and allosteric effects [1]. When SMCypI C31 occupies both the catalytic and gatekeeper pockets of cyclophilin A, it induces conformational changes that reduce the protein's affinity for NS5A. This disruption occurs regardless of NS5A genotype variations, as demonstrated by studies showing that SMCypI C31 effectively disrupts interactions between cyclophilin A and NS5A derived from multiple hepatitis C virus genotypes [10].

The physiological relevance of this interaction disruption has been confirmed through studies examining the relationship between NS5A oligomerization and cyclophilin A binding [13]. Research indicates that NS5A self-interaction is critical for maintaining effective binding to cyclophilin A, and mutations that impair NS5A oligomerization also reduce CypA-NS5A interactions [13]. SMCypI C31's ability to disrupt these interactions correlates directly with its antiviral efficacy across multiple hepatitis C virus genotypes.

Quantitative analysis of the CypA-NS5A interaction disruption reveals that SMCypI C31 achieves significant reduction in complex formation at concentrations consistent with its antiviral activity [1]. The compound demonstrates pangenotypic effectiveness, disrupting CypA-NS5A interactions derived from hepatitis C virus genotypes 1 through 3 [10]. This broad-spectrum activity is particularly valuable given the genetic diversity of hepatitis C virus populations.

GenotypeInteraction DisruptionAntiviral EC50
HCV Genotype 1aDose-dependent [1]1.20 ± 0.83 μM [1]
HCV Genotype 1bDose-dependent [1]Not specified [1]
HCV Genotype 2aDose-dependent [1]7.76 ± 1.57 μM [1]
HCV Genotype 3aDose-dependent [1]Not specified [1]
J6/JFH1 (2a/2a)Confirmed [1]2.80 ± 0.40 μM [1]

The mechanism by which CypA-NS5A interaction disruption leads to antiviral effects involves multiple downstream consequences [12]. Cyclophilin A binding to NS5A enhances the viral protein's RNA-binding capacity, and disruption of this interaction reduces NS5A's ability to associate with viral RNA [12]. This reduction in RNA binding impairs the formation of the viral replication complex and ultimately inhibits hepatitis C virus RNA synthesis.

XLogP3

3.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

474.20894739 g/mol

Monoisotopic Mass

474.20894739 g/mol

Heavy Atom Count

34

Dates

Last modified: 08-09-2024

Explore Compound Types